(Anilinosulfanyl)(diethylamino)methanethione
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Overview
Description
(Anilinosulfanyl)(diethylamino)methanethione is an organic compound that features both an anilinosulfanyl group and a diethylamino group attached to a methanethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anilinosulfanyl)(diethylamino)methanethione typically involves the reaction of aniline derivatives with diethylamine and carbon disulfide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between aniline and carbon disulfide, forming an anilinosulfanyl intermediate. This intermediate is then reacted with diethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Anilinosulfanyl)(diethylamino)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under various solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Anilinosulfanyl)(diethylamino)methanethione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Anilinosulfanyl)(diethylamino)methanethione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved may include the formation of reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Thioureas: Compounds containing a thiourea group, which share similar reactivity and applications.
Thioamides: Compounds with a thioamide group, known for their use in organic synthesis and medicinal chemistry.
Thioketones: Compounds with a thioketone group, used as intermediates in the synthesis of heterocyclic compounds
Uniqueness
(Anilinosulfanyl)(diethylamino)methanethione is unique due to the presence of both an anilinosulfanyl group and a diethylamino group, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
52185-83-8 |
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Molecular Formula |
C11H16N2S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
anilino N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H16N2S2/c1-3-13(4-2)11(14)15-12-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
ZQRZKQNRHQHQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SNC1=CC=CC=C1 |
Origin of Product |
United States |
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